4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile
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Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile is a chemical compound that features a boron-containing dioxaborolane ring attached to a pyrazole ring with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable pyrazole derivative under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the boron-carbon bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The boron atom in the dioxaborolane ring can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the boron atom.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or copper catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds .
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound is used in the development of advanced materials, including polymers and electronic devices.
Medicinal Chemistry: Researchers explore its potential as a precursor for pharmaceutical compounds with various biological activities.
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile involves its ability to participate in chemical reactions through the boron atom in the dioxaborolane ring. This boron atom can form stable complexes with other molecules, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar types of reactions.
tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate: A related compound with a tert-butyl ester group, used in organic synthesis.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boron-containing compound with applications in organic synthesis.
Uniqueness
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile is unique due to the presence of both a nitrile group and a pyrazole ring, which can impart distinct reactivity and properties compared to other boron-containing compounds. This makes it a versatile building block in various chemical syntheses and applications .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BN3O2/c1-9(2)10(3,4)16-11(15-9)7-6-13-14-8(7)5-12/h6H,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJBWWXCBXQJLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(NN=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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